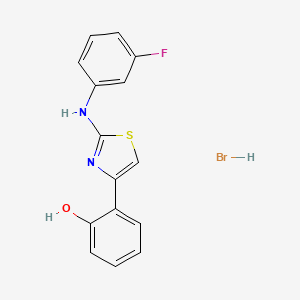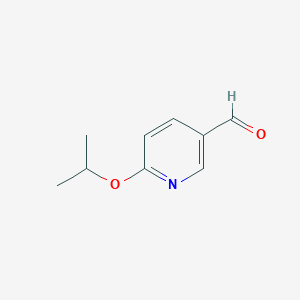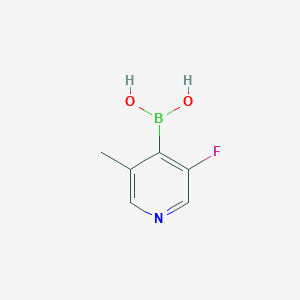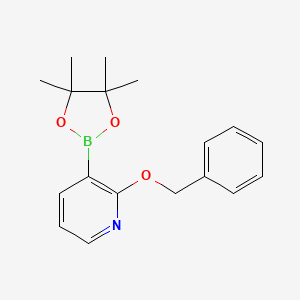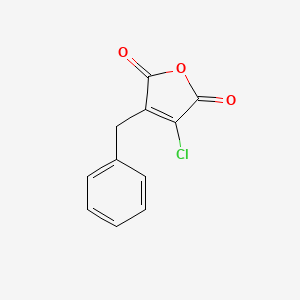
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Overview
Description
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a chemical compound with the molecular formula C11H7ClO3 . It has a molecular weight of 222.63 . The IUPAC name for this compound is 3-benzyl-4-chloro-2,5-furandione .
Molecular Structure Analysis
The InChI code for 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is 1S/C11H7ClO3/c12-9-8 (10 (13)15-11 (9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is a powder . It has a melting point of 58-59 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione: is a valuable compound in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds . Its reactivity towards nucleophilic agents due to the presence of the chloro group and the dihydrofuran dione system makes it a versatile intermediate. Researchers utilize it to construct complex molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a core structure in drug design . Its chemical structure allows for the introduction of additional pharmacophores, enhancing its ability to interact with biological targets. This adaptability makes it a candidate for the development of new therapeutic agents.
Material Science
The compound’s unique structure is of interest in material science, particularly in the development of organic semiconductors and conductive polymers . Its ability to undergo polymerization and its electrical properties are under investigation, which could lead to advancements in electronic materials.
Biochemistry Research
In biochemistry, 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is studied for its role in enzyme inhibition and protein interaction studies . It can be used to modify peptides and proteins, aiding in the understanding of biological processes and the development of biochemical tools.
Chemical Engineering
This compound is significant in chemical engineering for process optimization and the development of new synthetic routes . Its role in catalysis and reaction engineering is being researched to improve efficiency and sustainability in chemical production.
Pharmaceutical Research
Pharmaceutical research investigates the use of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione in the formulation of drug delivery systems . Its chemical properties may enhance the solubility and stability of active pharmaceutical ingredients, leading to more effective medications.
Mechanism of Action
Mode of Action
It is suggested that the compound may undergo an o-attack from a hydroxylamine in a ‘hard–hard’ interaction . This suggests that the compound may interact with its targets through electrophilic attack, leading to changes in the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione . .
properties
IUPAC Name |
3-benzyl-4-chlorofuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-8(10(13)15-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGXQXFLDQBYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)

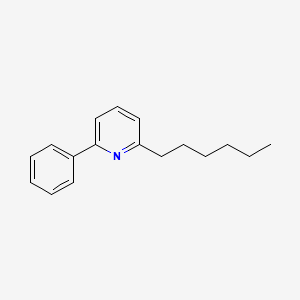

![Dithieno[3,2-b:2',3'-d]thiophene-2-boronic Acid](/img/structure/B1437200.png)



![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)

